tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Catalog No.
S15659617
CAS No.
M.F
C13H19N3O3S
M. Wt
297.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyr...

Product Name

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

IUPAC Name

tert-butyl 2-methylsulfanyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

InChI

InChI=1S/C13H19N3O3S/c1-13(2,3)19-12(18)16-6-5-9-8(7-16)10(17)15-11(14-9)20-4/h5-7H2,1-4H3,(H,14,15,17)

InChI Key

AIPQXCZBCIUUBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=N2)SC

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. It features a complex structure characterized by a tert-butyl group, a hydroxy group, and a methylthio group. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.

That are crucial for its functionality:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones, which may enhance the compound's reactivity and biological activity.
  • Reduction: Under reducing conditions, the pyrimidine ring can be reduced, leading to the formation of dihydropyrimidine derivatives.
  • Substitution Reactions: The hydroxy and methylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions employed.

Research indicates that tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exhibits significant biological activity. Its mechanism of action involves interaction with various molecular targets, including enzymes and receptors. The presence of hydroxy and methylthio groups contributes to its ability to modulate biological pathways effectively. Preliminary studies suggest potential applications in cancer therapy and other diseases where modulation of specific biological targets is beneficial .

The synthesis of tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves several key steps:

  • Starting Materials: The synthesis begins with 5-acetyl-4-amino-pyrimidines.
  • Acylation: These starting materials are acylated using carboxylic anhydrides or acid chlorides.
  • Cyclization: The acylated product undergoes cyclization by heating under reflux with sodium methoxide in butanol.
  • Functional Group Introduction: Subsequent reactions introduce the tert-butyl, hydroxy, and methylthio groups using appropriate reagents.

This multi-step synthesis allows for the construction of the compound's complex structure while ensuring high yields and purity.

tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting specific diseases, particularly cancers.
  • Chemical Biology: As a tool for studying enzyme mechanisms and receptor interactions due to its unique functional groups.
  • Pharmaceutical Research: In drug formulation processes where its properties can enhance bioavailability or efficacy.

Interaction studies have shown that this compound can effectively bind to specific enzymes and receptors involved in critical biological pathways. The hydroxy and methylthio groups are particularly important for these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize binding. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects.

Several compounds share structural similarities with tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate. Here are some noteworthy comparisons:

Compound NameKey DifferencesUnique Features
tert-Butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-dicarboxylateEthyl group instead of methylthioAltered reactivity and biological activity
tert-Butyl 4-methyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateMethyl group instead of hydroxyChanges interaction profile with biological targets
tert-Butyl 4-hydroxy 2-(phenylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylatePhenylthio group instead of methylthioPotentially different pharmacological properties

These comparisons underscore the uniqueness of tert-butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate due to its combination of functional groups that contribute to its distinct chemical behavior and biological activity.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

297.11471265 g/mol

Monoisotopic Mass

297.11471265 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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